molecular formula C14H28O B8821291 E-7-Tetradecenol CAS No. 37011-95-3

E-7-Tetradecenol

Cat. No.: B8821291
CAS No.: 37011-95-3
M. Wt: 212.37 g/mol
InChI Key: QXYAJPQXTGQWRU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theoretical Foundations of Lipidic Semiochemicals in Biological Communication

Lipidic semiochemicals, a class of signaling molecules that includes fatty acids and their derivatives like (E)-7-Tetradecenol, are vital in biological communication. Their low volatility and high specificity make them ideal for transmitting signals over various distances. These compounds are often produced through the metabolic pathways of fatty acids and lipid degradation. mdpi.com The communication process in insects, for example, is heavily reliant on chemosensation, as their small size limits the effectiveness of auditory and visual signals over long distances. nih.gov

Soluble proteins, such as odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) in insects, are crucial for detecting these chemical signals. frontiersin.org These proteins are found in high concentrations in olfactory organs, where they bind to semiochemicals and are believed to activate specific chemoreceptors, although the exact mechanisms are still under investigation. frontiersin.org This interaction between the lipidic semiochemical and the organism's sensory system is a cornerstone of chemical communication.

Ecological Significance of Aliphatic Alcohols, Specifically (E)-7-Tetradecenol, in Interspecific and Intraspecific Interactions

Aliphatic alcohols, including (E)-7-Tetradecenol, have significant ecological roles. They can act as pheromones, which are substances that trigger a social response in members of the same species (intraspecific interaction). bioprotectionportal.comyoutube.com For instance, they can signal the presence of a mate or a threat. bioprotectionportal.com They can also function as allomones, which are chemicals that benefit the emitter by affecting the behavior of a receiver of a different species (interspecific interaction). bioprotectionportal.comyoutube.com

Intraspecific competition, where members of the same species vie for limited resources, can be influenced by these chemical cues. wikipedia.org Similarly, interspecific interactions, the effects that individuals of different species have on one another, are also mediated by semiochemicals. youtube.comfrontiersin.org For example, some plants release volatile organic compounds to attract pollinators or to deter herbivores. peerj.com

(E)-7-Tetradecenol has been identified as a component in the chemical profiles of various organisms. For example, it was found in the ethanol (B145695) extract of the leaves of Corchorus aestuans. innovareacademics.in Its presence in different species highlights its diverse roles in ecological interactions.

Table 1: Examples of Organisms and the Role of Related Aliphatic Alcohols

OrganismCompoundEcological RoleReference
Mirid bugs (Apolygus lucorum and Adelphocoris suturalis)TetradecaneHost plant recognition and attraction. researchgate.netnih.gov researchgate.netnih.gov
Lesser cornstalk borer (Elasmopalpus lignosellus)(Z)-7-tetradecenol, (Z)-9-tetradecenolComponents of the female sex pheromone. scielo.brufv.br scielo.brufv.br
Pine sawflies(Z)-9-tetradecenolIdentified as a sex pheromone component. diva-portal.org diva-portal.org

Stereoisomeric Considerations: Differentiating (E)-7-Tetradecenol from (Z)-7-Tetradecenol

The geometry of a molecule is critical to its biological function. (E)-7-Tetradecenol and (Z)-7-Tetradecenol are stereoisomers, specifically geometric isomers or cis-trans isomers. nist.gov They share the same molecular formula (C₁₄H₂₈O) and the same connectivity of atoms, but differ in the spatial arrangement of their atoms around the carbon-carbon double bond. nist.govnih.gov

The designation '(E)' (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. The '(Z)' designation (from the German zusammen, meaning together) indicates that they are on the same side. This seemingly minor difference in structure can have a profound impact on how the molecule interacts with biological receptors. Often, only one stereoisomer is biologically active, or the two isomers may elicit different behavioral responses in the receiving organism.

The specificity of biological systems to stereoisomers is a fundamental concept in chemical ecology. An organism's olfactory receptors are often shaped to bind with a specific isomer, much like a lock and key. This ensures the fidelity of the chemical signal and prevents misinterpretation of messages from other species or from non-biological sources. The ability to distinguish between stereoisomers is therefore crucial for the survival and reproductive success of many organisms. youtube.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37011-95-3

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

(E)-tetradec-7-en-1-ol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3/b8-7+

InChI Key

QXYAJPQXTGQWRU-BQYQJAHWSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCCO

Canonical SMILES

CCCCCCC=CCCCCCCO

Origin of Product

United States

Natural Occurrence and Biological Contexts of E 7 Tetradecenol

Phytochemical Presence and Environmental Distribution

The presence of (E)-7-Tetradecenol as a phytochemical has been confirmed in several plant species through sophisticated analytical methods. Its distribution in the plant kingdom, while not widespread, points to specific metabolic pathways that lead to its formation.

Advanced analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), have been instrumental in identifying (E)-7-Tetradecenol in plant extracts. This technique separates volatile and semi-volatile compounds in a sample and provides detailed mass spectra for their identification. Studies utilizing GC-MS have documented the presence of (E)-7-Tetradecenol in the ethanolic extracts of the leaves of Corchorus aestuans (a plant in the Tiliaceae family) and the whole plant of Lactuca runcinata (a species of wild lettuce). tpcj.orginnovareacademics.inresearchgate.netresearchgate.net

In a detailed analysis of an ethanol (B145695) extract from the leaves of Corchorus aestuans, (E)-7-Tetradecenol was identified as one of fourteen bioactive constituents, accounting for 1.97% of the total peak area in the chromatogram. innovareacademics.in Similarly, analysis of an ethanolic extract of the entire Lactuca runcinata plant revealed the presence of twenty different phytochemicals, with (E)-7-Tetradecenol being a minor component at 0.40%. researchgate.net These findings underscore the capability of modern analytical techniques to detect even trace amounts of specific chemical compounds in complex biological matrices.

Table 1: Detection of (E)-7-Tetradecenol in Plant Species

Plant SpeciesFamilyPlant Part AnalyzedAnalytical MethodRelative Abundance (%)Reference(s)
Corchorus aestuansTiliaceaeLeavesGC-MS1.97 tpcj.orginnovareacademics.in
Lactuca runcinataAsteraceaeWhole PlantGC-MS0.40 researchgate.netresearchgate.net

Plants produce a vast array of volatile organic compounds that mediate their interactions with other organisms. When attacked by herbivores, many plants release a specific blend of chemicals known as herbivore-induced plant volatiles (HIPVs). These volatiles can serve as a defense mechanism by attracting the natural enemies of the attacking herbivores, such as predators or parasitoids. researchgate.netmdpi.com This phenomenon is a cornerstone of tritrophic interactions in chemical ecology.

While various long-chain unsaturated alcohols and their derivatives are known to be components of HIPV blends in different plant species, the specific role of (E)-7-Tetradecenol in plant-herbivore and plant-natural enemy dynamics has not been extensively documented in available research. For example, studies on asparagus have shown that feeding by the common asparagus beetle induces the emission of compounds like (E)-β-ocimene, (E,E)-α-farnesene, and 1-tetradecanol (B3432657), which attract parasitoids. researchgate.net However, a direct link between (E)-7-Tetradecenol and the attraction of natural enemies or deterrence of herbivores has yet to be established. Further research is needed to determine if (E)-7-Tetradecenol plays a functional role as a semiochemical in these complex ecological interactions or if its presence in plant tissues is a byproduct of other metabolic processes.

Microbial Production and Secretion Pathways of Tetradecenols

The biosynthesis of insect pheromones, many of which are unsaturated fatty alcohols like tetradecenols, has become a significant target for metabolic engineering in microorganisms. Yeasts, in particular, have been developed as cell factories for producing these valuable compounds. researchgate.netresearchgate.net The oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce various Lepidopteran pheromones, including isomers of tetradecenol. tpcj.orginnovareacademics.in

The biosynthetic pathway to produce a C14 unsaturated alcohol like (Z)-7-tetradecenol in engineered yeast involves several key steps that build upon the host's native fatty acid metabolism:

Fatty Acid Synthesis: The yeast produces saturated fatty acids, primarily C16 (palmitic acid) and C18 (stearic acid), from acetyl-CoA. researchgate.net

Desaturation: A heterologous fatty acyl-CoA desaturase enzyme is introduced to create a double bond at a specific position in the fatty acid chain. For instance, a Δ9-desaturase could act on myristoyl-CoA (C14) to produce (Z)-9-tetradecenoyl-CoA.

Chain-Shortening (β-Oxidation): To produce pheromones with chain lengths shorter than C16 or C18, the peroxisomal β-oxidation pathway is utilized. This pathway shortens fatty acids by two carbons per cycle. By expressing specific peroxisomal oxidases (POXes), the process can be controlled to terminate after a set number of cycles, yielding an acyl-CoA of the desired length (e.g., C14 or C12). tpcj.orginnovareacademics.in Research has specifically aimed to engineer this pathway for the production of (Z)-7-dodecenol and (Z)-7-tetradecenol. innovareacademics.inresearchgate.net

Reduction: A fatty acyl-CoA reductase (FAR), often sourced from an insect, is expressed to catalyze the final step, reducing the fatty acyl-CoA to the corresponding fatty alcohol. tpcj.orgresearchgate.net

By combining these engineered steps, yeast can be programmed to produce specific tetradecenol isomers. innovareacademics.inresearchgate.net Directing the reductase enzyme into the peroxisomes, where β-oxidation occurs, has been shown to be a key strategy for successfully producing these chain-shortened fatty alcohols. innovareacademics.in

Elucidation of (E)-7-Tetradecenol in Insect Glandular Secretions and Associated Species

Fatty acid-derived molecules, including a wide range of C10-C18 alcohols, aldehydes, and acetates, are the most common type of sex pheromones used by moth species (Lepidoptera). mdpi.com These pheromones are typically produced in specialized abdominal glands by females to attract conspecific males for mating. mdpi.com The specificity of the chemical signal is often determined by the precise blend of compounds, including the specific isomers and their ratios.

Various isomers of tetradecenol have been identified as key pheromone components in numerous insect species. For instance, (Z)-9-tetradecenol is a pheromone component for the beet armyworm, Spodoptera exigua, and elicits a response from its specific pheromone receptors. nih.gov In the cossid moth Coryphodema tristis, male antennae show strong electrophysiological responses to (Z)-7-tetradecenyl acetate (B1210297). plos.org

However, based on the reviewed scientific literature, a specific insect species that utilizes (E)-7-Tetradecenol in its glandular secretions as a pheromone has not been explicitly identified. While the broader class of tetradecenols is critically important in insect chemical communication, the precise biological role and occurrence of the (E)-7 isomer in this context remain an area for future discovery.

Neurobiological Mechanisms of Olfactory Perception for Tetradecenol Semiochemicals

Structural and Functional Organization of Insect Olfactory Systems

The insect olfactory system is a sophisticated sensory modality crucial for survival, guiding behaviors such as locating food, mates, and suitable oviposition sites. wikipedia.org The primary organs for odor detection are the antennae and the maxillary palps, which are covered in specialized sensory hairs called sensilla. wikipedia.orgpnas.org Inside these sensilla are olfactory receptor neurons (ORNs) that detect volatile chemical cues. wikipedia.orgconicet.gov.ar

Anatomy of Olfactory Sensilla (e.g., Sensilla Trichodea) and Olfactory Receptor Neurons (ORNs)

Olfactory sensilla are cuticular structures that house the dendrites of ORNs. pnas.org They are classified based on their morphology into several types, including basiconic, coeloconic, and trichoid sensilla. frontiersin.orgresearchgate.net Sensilla trichodea, or hair sensilla, are particularly important for pheromone detection in many insect species, including moths. mdpi.comnih.govnih.gov These sensilla are typically long, hair-like structures with pores in the cuticle that allow odorant molecules to enter and diffuse into the sensillum lymph. frontiersin.orgresearchgate.net

Each olfactory sensillum typically contains the dendrites of one to four ORNs. pnas.orgresearchgate.net These neurons are bipolar, with dendrites extending into the sensillum shaft and an axon that projects to the antennal lobe, the primary olfactory center in the insect brain. wikipedia.orgconicet.gov.ar The ORNs within a single sensillum can have different response specificities. For instance, in pheromone-detecting sensilla, it is common to find two or more ORNs, each tuned to a specific component of the pheromone blend. nih.govnih.gov This arrangement allows for the initial processing of complex chemical signals at the periphery. The electrical activity of these neurons, in the form of action potentials, is the basis of the neural code for odors. wikipedia.orgnih.gov

Sensillum TypeTypical LocationAssociated NeuronsPrimary Function
Trichodea Antennae1-3 ORNsPheromone detection
Basiconica Antennae, Maxillary Palps2-4 ORNsGeneral odorants, food odors
Coeloconica Antennae1-4 ORNsAmines, acids, humidity
Plate AntennaeMultiple ORNsPheromone detection (in some species)

Ligand-Receptor Interactions and Signal Transduction Cascades

The perception of semiochemicals like E-7-tetradecenol involves a series of molecular events, from the transport of the hydrophobic odorant molecule through the aqueous sensillum lymph to the activation of specific receptors on the ORN dendrites, leading to a neural signal. nih.gov

Role of Odorant Binding Proteins (OBPs) in Tetradecenol Transport

Hydrophobic odorant molecules, upon entering the sensillum through cuticular pores, must traverse the aqueous sensillum lymph to reach the olfactory receptors on the dendritic membrane of ORNs. nih.govslu.se This transport is facilitated by a class of small, soluble proteins called Odorant Binding Proteins (OBPs). nih.govwikipedia.org OBPs are secreted in high concentrations into the sensillum lymph by accessory cells. slu.sewikipedia.org

OBPs are thought to bind to hydrophobic odorants, such as tetradecenols, and transport them to the olfactory receptors. nih.govnih.gov Some studies suggest that OBPs may play a role in the specificity of the olfactory response, selectively binding and presenting certain ligands to the receptors. nih.gov For example, studies on the oriental fruit moth, Grapholita molesta, have shown that a general odorant binding protein, GmolGOBP2, has a strong binding affinity for tetradecanol. nih.gov The pH of the sensillum lymph may also play a role in the binding and release of odorants from OBPs, with a proposed mechanism where odorants are released from the OBP near the acidic environment of the receptor membrane. nih.gov

Functional Characterization of Pheromone Receptors (PRs) and Olfactory Receptors (ORs) for Tetradecenols

The detection of tetradecenols is mediated by specific Olfactory Receptors (ORs) located on the dendritic membrane of ORNs. nih.govfrontiersin.org When these ORs are involved in the detection of pheromones, they are often referred to as Pheromone Receptors (PRs). mdpi.comfrontiersin.org Insect ORs are a distinct family of proteins with seven transmembrane domains, but with a membrane topology that is inverted compared to the G-protein coupled receptors (GPCRs) found in vertebrates. plos.orgsdbonline.org

Insect ORs function as heteromeric complexes, typically composed of a specific, ligand-binding OR subunit (OrX) and a highly conserved co-receptor known as Orco. nih.govfrontiersin.org The OrX subunit determines the specificity of the receptor to particular odorants, such as different isomers of tetradecenol. frontiersin.orgpnas.org

Functional studies using heterologous expression systems, like Xenopus oocytes or modified Drosophila neurons, have been instrumental in characterizing the response profiles of specific PRs. mdpi.compnas.org For instance, research has shown that specific PRs in various moth species respond strongly to particular tetradecenol isomers. In Athetis dissimilis, the PR AdisOR1 responds to (Z)-9-tetradecenol. mdpi.com In Helicoverpa armigera, the ortholog of the pheromone receptor HassOr14b, HarmOr14b, is tuned to (Z)-9-tetradecenal, a related C14 compound. researchgate.net Furthermore, studies on Helicoverpa armigera and Helicoverpa assulta have demonstrated that while some PRs are highly specific, others can be more broadly tuned, responding to multiple related compounds, including various tetradecenols and hexadecenols. nih.gov This highlights the diversity in tuning widths among pheromone receptors, which contributes to the discrimination of complex pheromone blends. frontiersin.org

Intracellular Signaling Pathways: G-Protein Coupled Receptors (GPCRs) and Downstream Effectors

The precise nature of the signal transduction cascade following ligand binding to insect olfactory receptors has been a subject of considerable research and some debate. plos.orgresearchgate.net While insect ORs share a seven-transmembrane structure with vertebrate GPCRs, they have an inverted membrane topology and can function as ligand-gated ion channels. plos.orgsdbonline.org However, there is also evidence for the involvement of metabotropic signaling pathways, which involve G-proteins and second messengers. researchgate.netfrontiersin.org

Some studies have suggested that insect ORs can couple to G-proteins. plos.orgfrontiersin.org For example, the stimulatory Gαs protein has been implicated in olfactory signal transduction in Drosophila. plos.org Activation of Gαs would lead to the activation of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP). plos.orgresearchgate.net This increase in cAMP can then directly or indirectly modulate ion channels, leading to neuronal depolarization. plos.org Evidence for the involvement of Gαq has also been found in the antennae of some insects. plos.org Downstream of G-protein activation, effectors like phospholipase C (PLC) could be activated, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which can also influence ion channel activity. researchgate.netfrontiersin.org

Comparative Analysis of Ionotropic Versus Metabotropic Transduction Mechanisms

The olfactory system of insects appears to utilize both ionotropic and metabotropic transduction mechanisms, a key difference from vertebrates which primarily rely on metabotropic pathways. nih.govactanaturae.ru

Ionotropic Transduction: In this model, the OR/Orco complex itself functions as a ligand-gated ion channel. sdbonline.orgmdpi.com The binding of an odorant molecule directly opens the channel, allowing for a rapid influx of cations and subsequent depolarization of the neuron. sdbonline.orgresearchgate.net This mechanism is advantageous for fast signal processing, which is crucial for tracking odor plumes in flight. nih.govnih.gov

Metabotropic Transduction: This pathway involves the activation of G-proteins and the production of second messengers, as described in the previous section. researchgate.netnih.gov A key advantage of metabotropic signaling is the potential for signal amplification, where the activation of a single receptor can lead to the opening of multiple ion channels. nih.govnih.gov This can increase the sensitivity of the system, allowing for the detection of very low concentrations of odorants, a critical feature for long-range pheromone communication. researchgate.netnih.gov

Transduction MechanismKey FeaturesProposed Advantage
Ionotropic Direct gating of the OR/Orco ion channel by the ligand. sdbonline.orgresearchgate.netFast response kinetics. nih.gov
Metabotropic Involves G-proteins and second messengers (e.g., cAMP, IP3). plos.orgresearchgate.netSignal amplification, increased sensitivity. nih.gov

Central Olfactory Processing of Tetradecenol Signals in the Antennal Lobe and Higher Brain Centers

The perception of semiochemicals like this compound does not end at the peripheral sensory neurons on the antenna. The electrical signals generated by these neurons are transmitted to the primary olfactory center of the insect brain, the antennal lobe (AL), for initial processing. mdpi.comphysiology.orglu.se The AL is a complex neuropil composed of distinct, spheroidal structures called glomeruli. lu.senih.gov This intricate organization is the first step in decoding the chemical message.

In many insect species, particularly male moths, olfactory sensory neurons (OSNs) that are specialized for detecting sex pheromones project to a distinct and enlarged region of the AL known as the macroglomerular complex (MGC). scienceopen.comnih.govoup.com This male-specific structure is a hallmark of sexual dimorphism in the insect brain and is finely tuned for processing information about individual components of a female's pheromone blend. lu.senih.govoup.com The axons of all OSNs expressing the same type of pheromone receptor converge onto a single, identifiable glomerulus within the MGC. nih.govoup.com This creates a chemotopic map where each glomerulus is dedicated to processing a specific molecular component of the pheromone signal. oup.com

Research on the cabbage looper moth, Trichoplusia ni, provides a detailed example of this glomerular organization. The MGC in this species is compartmentalized into seven distinct subcompartments, each receiving input from OSNs tuned to a specific component of the sex pheromone blend or a related behavioral antagonist. psu.edu Specifically, neurons that detect the pheromone component (Z)-7-tetradecenyl acetate (B1210297) (Z7-14:Ac) send their axons exclusively to subcompartment 'd' of the MGC. psu.edu This precise targeting ensures that the information about this specific molecule is segregated and processed in a dedicated channel at the first level of the central nervous system. psu.edu

This segregated information is then processed by two main types of AL neurons: local interneurons (LNs) and projection neurons (PNs). mdpi.comphysiology.org LNs, which can be excitatory or inhibitory, interconnect different glomeruli, allowing for the sharpening of the olfactory signal and the integration of information across different channels. mdpi.complos.org PNs are the output neurons of the AL; they receive the processed information from the glomeruli and relay it to higher brain centers for further interpretation and to guide a behavioral response. mdpi.comphysiology.org The synaptic interactions within the AL reformat the raw sensory input into a refined spatio-temporal code. mdpi.com

From the antennal lobe, projection neurons transmit the processed tetradecenol signals to higher-order processing centers in the protocerebrum, primarily the mushroom bodies (MB) and the lateral horn (LH). mdpi.comscienceopen.com The mushroom bodies are associated with olfactory learning and memory, while the lateral horn is thought to be involved in processing innate, hard-wired behavioral responses to odors. mdpi.comfrontiersin.org The segregation of information that begins in the MGC is at least partially maintained in these higher centers, allowing the insect to distinguish the nuanced chemical signature of a potential mate from the complex olfactory background of its environment. scienceopen.com

The following table details the specific glomerular targets within the MGC of the male Trichoplusia ni for various components of its sex pheromone blend, illustrating the specialized processing of these chemical signals.

Pheromone/Behavioral Antagonist ComponentMGC Subcompartment Target
(Z)-7-dodecenyl acetate (Z7-12:Ac)a
Dodecenyl acetate (12:Ac)b
(Z)-7-dodecenol (Z7-12:OH)c
(Z)-7-tetradecenyl acetate (Z7-14:Ac) d
11-dodecenyl acetate (11-12:Ac)e
(Z)-9-tetradecenyl acetate (Z9-14:Ac)f
(Z)-5-dodecenyl acetate (Z5-12:Ac)g
Data derived from research on Trichoplusia ni. psu.edu

Chemical Synthesis and Structural Modifications of E 7 Tetradecenol

Stereoselective Synthetic Strategies for (E)- and (Z)-7-Tetradecenol

The geometry of the double bond in 7-tetradecenol (B14098353) is critical for its biological activity. Consequently, numerous synthetic strategies have been developed to selectively produce either the (E) or (Z) isomer.

One of the most widely used methods for stereoselective alkene synthesis is the Wittig reaction . The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. To synthesize (E)-7-tetradecenol, a stabilized ylide is typically employed. For instance, the reaction of heptanal (B48729) with a stabilized phosphonium (B103445) ylide, such as (7-hydroxyheptyl)triphenylphosphonium bromide, under Schlosser modification conditions, which involve the use of phenyllithium (B1222949) at low temperatures, can favor the formation of the (E)-alkene. numberanalytics.com Conversely, the synthesis of (Z)-7-tetradecenol generally utilizes a non-stabilized ylide under salt-free conditions, which kinetically favors the formation of the Z-isomer. mdpi.com The reaction of heptanal with the ylide generated from heptyltriphenylphosphonium bromide using a strong base like sodium amide in liquid ammonia (B1221849) is a classic example of this approach.

Another powerful method for creating the carbon-carbon double bond with defined stereochemistry is through alkyne chemistry . The partial reduction of a 7-tetradecyn-1-ol (B1621655) precursor can yield either the (E) or (Z) isomer depending on the reaction conditions. The reduction of the alkyne with sodium in liquid ammonia (a dissolving metal reduction) selectively produces (E)-7-tetradecenol. In contrast, catalytic hydrogenation of the alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate), results in the syn-addition of hydrogen to form (Z)-7-tetradecenol.

Cross-coupling reactions catalyzed by transition metals also offer a versatile route to these isomers. For example, a Kumada coupling reaction can be employed, which involves the coupling of a Grignard reagent with a vinyl halide in the presence of a nickel or palladium catalyst. rsc.org To synthesize (E)-7-tetradecenol, (E)-1-bromo-1-heptene could be coupled with the Grignard reagent derived from 7-bromo-1-heptanol (B124907) (with the hydroxyl group protected). A similar strategy using (Z)-1-bromo-1-heptene would yield the (Z)-isomer.

Finally, olefin metathesis has emerged as a powerful and efficient method for the synthesis of insect pheromones, including tetradecenol isomers. chemhub.comnih.govwipo.int Cross-metathesis between two smaller terminal alkenes using a ruthenium-based catalyst, such as a Grubbs or Schrock catalyst, can generate the desired long-chain alkene. For instance, the cross-metathesis of 1-octene (B94956) and 8-nonen-1-ol (B109591) can produce (E)-7-tetradecenol, with the stereoselectivity being influenced by the choice of catalyst and reaction conditions. nih.govpublish.csiro.au Z-selective metathesis catalysts have been developed that provide high yields of the cis-isomer. nih.gov

Synthetic Method Target Isomer Key Reagents and Conditions Stereochemical Rationale
Wittig Reaction(E)-7-TetradecenolStabilized ylide, Schlosser modification (e.g., PhLi, low temp.)Thermodynamic control favors the more stable E-isomer. numberanalytics.com
Wittig Reaction(Z)-7-TetradecenolNon-stabilized ylide, salt-free conditions (e.g., NaNH₂)Kinetic control favors the formation of the Z-oxaphosphetane intermediate. mdpi.com
Alkyne Reduction(E)-7-Tetradecenol7-Tetradecyn-1-ol, Na in liquid NH₃Anti-addition of hydrogen via a radical anion intermediate.
Alkyne Reduction(Z)-7-Tetradecenol7-Tetradecyn-1-ol, H₂, Lindlar's catalystSyn-addition of hydrogen to the alkyne on the catalyst surface.
Kumada Coupling(E)- or (Z)-7-Tetradecenol(E)- or (Z)-vinyl halide, Grignard reagent, Ni or Pd catalystThe stereochemistry of the vinyl halide is retained in the product. rsc.org
Olefin Metathesis(E)- or (Z)-7-TetradecenolTerminal alkenes, Ru-based catalyst (e.g., Grubbs catalyst)Catalyst design dictates the stereochemical outcome (E or Z selectivity). chemhub.comwipo.int

Derivatization and Analogue Development for Biological Probing

To understand the structure-activity relationships of (E)-7-tetradecenol and to develop more potent or selective biological probes, various derivatives and analogues have been synthesized. This often involves modification of the alcohol functional group or changes to the carbon chain.

A common derivatization is the conversion of the terminal alcohol to other functional groups. For example, the acetate (B1210297) ester, (E)-7-tetradecenyl acetate , is a known pheromone component in some insect species and can be readily synthesized from (E)-7-tetradecenol by acetylation with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine. Similarly, the corresponding aldehyde, (E)-7-tetradecenal , can be prepared by oxidation of the alcohol using reagents like pyridinium (B92312) chlorochromate (PCC).

The development of analogues often involves altering the length of the carbon chain, the position of the double bond, or introducing other functional groups or structural constraints. These analogues are then used in biological assays, such as electroantennography (EAG) or field trapping experiments, to probe the structural requirements of the insect's olfactory receptors. For instance, analogues such as 7-tetradecene, 1-tetradecene, tetradecanal, and 1-tetradecanol (B3432657) have been used to test the attractiveness to certain insect species. nih.gov

Fluorinated analogues have also been developed as probes. The introduction of fluorine atoms can alter the electronic properties and metabolic stability of the molecule without significantly changing its size, providing valuable insights into ligand-receptor interactions. The synthesis of such analogues often requires specialized fluorination methodologies.

The table below summarizes some examples of derivatives and analogues of (E)-7-tetradecenol and their purpose in biological studies.

Compound Modification from (E)-7-Tetradecenol Purpose of Synthesis
(E)-7-Tetradecenyl acetateEsterification of the alcoholPheromone component identification and biological testing.
(E)-7-TetradecenalOxidation of the alcoholPheromone component identification and biological testing.
(Z)-7-TetradecenolIsomerization of the double bondInvestigating the importance of double bond geometry for biological activity.
1-TetradecanolSaturation of the double bondDetermining the role of the double bond in receptor binding. nih.gov
7-TetradeceneRemoval of the hydroxyl groupAssessing the contribution of the hydroxyl group to biological activity. nih.gov
Fluorinated AnaloguesReplacement of H with F at various positionsProbing electronic and metabolic effects on receptor interaction.

Advanced Methodologies for Enantiomeric and Regioisomeric Control

Achieving high levels of enantiomeric and regioisomeric purity is a significant challenge in the synthesis of long-chain unsaturated alcohols like 7-tetradecenol, especially when chiral centers are present. Advanced catalytic methods offer powerful solutions to this problem.

Catalytic asymmetric synthesis provides a direct route to enantiomerically enriched chiral alcohols. sciengine.comnih.govacs.org For example, the asymmetric reduction of a ketone precursor, 7-tetradecen-2-one, using a chiral catalyst such as a Noyori-type ruthenium complex or a CBS (Corey-Bakshi-Shibata) catalyst can produce a specific enantiomer of the corresponding secondary alcohol. The choice of the chiral ligand on the metal catalyst is critical for directing the stereochemical outcome of the reaction. researchgate.net

The Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction) is another powerful method for installing chirality. nih.gov This reaction involves the enantioselective addition of an organoaluminum reagent across a terminal alkene, catalyzed by a chiral zirconocene (B1252598) complex. This can be used to create chiral building blocks that are then elaborated into the final tetradecenol structure.

Regiocontrol in the synthesis of unsaturated alcohols can be achieved using various strategies, often involving organometallic catalysis. numberanalytics.com For example, palladium-catalyzed reactions, such as the Heck reaction, can be directed to a specific position on an alkene depending on the ligands and reaction conditions. While the Heck arylation of unsaturated alcohols typically yields β-arylated products, the use of specific palladium-diphosphine catalysts in ionic liquids can favor α-substitution, demonstrating the potential for high regiocontrol. publish.csiro.au

Furthermore, organocatalysis has emerged as a valuable tool for enantioselective synthesis. Chiral organocatalysts, such as proline derivatives, can be used to catalyze reactions like aldol (B89426) or Mannich reactions, which can be key steps in the construction of chiral alcohol precursors with high enantiomeric excess. mdpi.com

These advanced methodologies provide chemists with the tools to synthesize (E)-7-tetradecenol and its analogues with a high degree of precision, which is essential for detailed biological investigations and the development of new pest management strategies.

Methodology Type of Control Description Example Application
Catalytic Asymmetric ReductionEnantioselectiveReduction of a prochiral ketone using a chiral metal catalyst (e.g., Ru, Rh) or an oxazaborolidine (CBS) catalyst. researchgate.netSynthesis of (R)- or (S)-7-tetradecen-x-ol from the corresponding ketone.
ZACA ReactionEnantioselectiveZr-catalyzed carboalumination of a terminal alkene followed by oxidation to introduce a chiral center. nih.govCreating a chiral alkylaluminum intermediate for further elaboration.
Directed Heck ReactionRegioselectivePalladium-catalyzed arylation or vinylation of an unsaturated alcohol where ligands and solvent direct the position of addition. publish.csiro.auSelective functionalization at the α- or β-position of an unsaturated alcohol.
OrganocatalysisEnantioselectiveUse of small chiral organic molecules (e.g., proline) to catalyze stereoselective bond formations. mdpi.comAsymmetric aldol reaction to build a chiral β-hydroxy carbonyl precursor.

Biological Activity and Ecological Functions of E 7 Tetradecenol and Its Isomers

Intraspecific Pheromonal Roles in Insect Behavior

Pheromones are chemical signals that mediate interactions between individuals of the same species. researchgate.net Research into the specific roles of (E)-7-Tetradecenol has identified its function primarily in the context of reproduction.

(E)-7-Tetradecenol has been identified as a sex pheromone for the Seabuckthorn carpenterworm, Holcocerus hippophaecolus. pherobase.com In this species, the compound functions as an attractant, playing a crucial role in the chemical communication system that facilitates mating. pherobase.com

Table 1: Documented Pheromonal Function of (E)-7-Tetradecenol

Insect SpeciesFamilyCommon NamePheromonal Role
Holcocerus hippophaecolusCossidaeSeabuckthorn carpenterwormPheromone / Attractant

A comprehensive review of available scientific literature did not yield specific information detailing the involvement of (E)-7-Tetradecenol in the close-range courtship rituals of any insect species. While many insect pheromones are involved in complex mating behaviors beyond long-range attraction, a specific role for this compound has not been documented. nih.govnih.govresearchgate.net

While many insect sex pheromones consist of precise blends of multiple compounds where minor components can act as synergists or inhibitors, there is currently no specific documented evidence of (E)-7-Tetradecenol serving a modulatory role. mdpi.commdpi.com Research has shown that related compounds, such as isomers of tetradecenyl acetate (B1210297) or other tetradecenols, can act as antagonists in the pheromone blends of other species, but this specific function has not been attributed to (E)-7-Tetradecenol. mdpi.com

Interspecific Semiochemical Dynamics

Semiochemicals can also mediate interactions between different species. These are broadly classified as kairomones, which benefit the receiver, and allomones, which benefit the emitter.

Kairomones are chemical cues that natural enemies like parasitoids and predators use to locate their hosts or prey. frontiersin.org Insect pheromones can sometimes be "eavesdropped" upon by these antagonists. However, there is no specific scientific evidence to date that identifies (E)-7-Tetradecenol as a kairomone that attracts parasitoids or predators.

Allomones are compounds that provide a defensive benefit to the organism that produces them. This can include repelling predators or inhibiting the growth of competitors. A search of the scientific literature did not reveal any studies identifying (E)-7-Tetradecenol as having an allomonal function in chemical defense for any insect species or in contributing to plant resistance mechanisms.

Advanced Bioassay Methodologies for Evaluating Tetradecenol Activity

Electrophysiological Assessments: Electroantennography (EAG) and Single-Sensillum Recordings

Electrophysiological assessments provide a direct measure of the olfactory system's response to volatile compounds like (E)-7-Tetradecenol. These techniques are foundational in chemical ecology for identifying which specific compounds in a complex blend are detected by an insect's antennae.

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical potential from the entire insect antenna in response to an olfactory stimulus. frontiersin.orgnih.gov It serves as a rapid and effective tool for screening a wide range of compounds to determine which ones elicit an olfactory response. The process involves placing two electrodes on an excised or intact antenna and puffing a stream of air containing the test compound over the preparation. The resulting change in electrical potential, or depolarization, is recorded as an electroantennogram. The amplitude of the EAG response generally correlates with the sensitivity of the antennal olfactory receptor neurons (ORNs) to the specific compound. frontiersin.org

While specific EAG data for (E)-7-Tetradecenol is not extensively detailed in publicly available literature, studies on related species and compounds illustrate the utility of this method. For example, in analyses of pheromone components for various moth species, EAG is used to compare the antennal responses to a range of isomers and analogues. Research on the Egyptian armyworm, Spodoptera littoralis, demonstrated that different tetradecadienyl acetate isomers elicited distinct EAG responses, allowing researchers to identify the most active components of the pheromone blend. nih.gov Similarly, studies on the beet armyworm, Spodoptera exigua, have used EAG to confirm the activity of its C14 and C16 pheromone constituents. nih.gov

Compound TestedInsect SpeciesMean EAG Response (mV)Relative Activity
(Z,E)-9,11-Tetradecadienyl acetateSpodoptera littoralis1.54 ± 0.1High
(Z)-9-Tetradecenyl acetateSpodoptera littoralis~1.3Moderate
(E)-11-Tetradecenyl acetateSpodoptera littoralis~1.3Moderate
Tetradecyl acetateSpodoptera littoralis~1.2Moderate
(Z,E)-9,12-Tetradecadienyl acetateSpodoptera littoralis1.32 ± 0.09Moderate

Table 1. Example of Electroantennogram (EAG) responses of male Spodoptera littoralis to various C14 pheromone components. Data illustrates how EAG is used to quantify and compare antennal sensitivity to different but related chemical structures. Data sourced from a study on S. littoralis pheromones. nih.gov

Single-Sensillum Recordings (SSR)

For more precise and quantitative results, single-sensillum recording (SSR) is employed. nist.gov This technique measures the action potentials (spikes) generated by individual olfactory sensory neurons housed within a single sensillum, which is a hair-like structure on the antenna. nih.govnih.gov SSR allows researchers to determine the sensitivity and selectivity of specific neurons to particular compounds. nist.gov The process involves inserting a recording electrode into the base of a sensillum and a reference electrode elsewhere in the insect, enabling the detection of nerve impulses in response to a stimulus. nih.govnih.gov

Behavioral Elicitation Studies: Olfactometry and Controlled Field Trials

While electrophysiological assessments confirm that a compound can be detected, behavioral studies are necessary to determine if that detection translates into a behavioral response, such as attraction.

Olfactometry

Olfactometry assays are laboratory-based behavioral experiments designed to test an insect's preference for different odors in a controlled environment. nih.gov A common apparatus is the Y-tube olfactometer, which consists of a central tube that branches into two arms. nih.gov Purified air flows through each arm, with one stream passing over the test substance (e.g., (E)-7-Tetradecenol) and the other serving as a control. An insect is released at the base of the central tube, and its choice to move toward one of the air streams is recorded as a measure of attraction or repulsion. nih.gov

These assays are critical for dissecting the behavioral role of individual pheromone components and optimizing blends. They can demonstrate whether a compound is an attractant on its own or if it acts synergistically or inhibitorily with other compounds. The results from olfactometer studies provide crucial information before undertaking more complex and resource-intensive field trials. researchgate.net

Controlled Field Trials

The definitive test of a potential pheromone's activity is the controlled field trial. unl.edu These studies assess the effectiveness of a synthetic lure in attracting target insects under natural conditions. Typically, traps baited with lures containing (E)-7-Tetradecenol, either alone or in blends with other compounds, are deployed in the field. unl.edupherobio.com The number of target insects captured in these traps is compared to captures in unbaited control traps or traps with different lure formulations. nih.gov

Field trials are essential for validating laboratory findings and developing practical applications for pest monitoring or control. pherobio.com For example, research on the grape clearwing moth, Paranthrene regalis, involves field trials to determine the most attractive blend of pheromone components for use in monitoring traps. pherobio.com The design of these trials must consider factors such as trap type, lure dosage, and placement to obtain reliable results. nih.gov Success in field trials, demonstrated by significantly higher trap captures with a specific lure, confirms the biological activity of the compound and its potential for use in integrated pest management programs. pherobio.com

Lure CompositionTarget InsectMean Trap CatchSignificance vs. Control
(Z,E)-9,12-Tetradecadienyl acetate + (Z)-9-Tetradecen-1-ol (5:4 ratio)Spodoptera exigua (Beet Armyworm)HighSignificantly higher
(Z,E)-9,12-Tetradecadienyl acetate aloneSpodoptera exiguaLowNot significant
(Z)-9-Tetradecen-1-ol aloneSpodoptera exiguaLowNot significant
Unbaited ControlSpodoptera exiguaVery LowN/A

Table 2. Illustrative data from field trapping experiments for the beet armyworm, Spodoptera exigua. This demonstrates how different blends of tetradecenol derivatives are tested to find the most attractive combination for male moths. Data conceptualized from findings on S. exigua pheromones. pherobio.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Tetradecenols

Elucidation of Molecular Descriptors Correlating with Biological Activity

The foundation of QSAR modeling lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. mdpi.com These descriptors can be classified based on their dimensionality, ranging from simple counts of atoms (0D/1D) and topological indices derived from 2D structures to 3D descriptors based on atomic coordinates. mdpi.com The goal is to identify a subset of these descriptors that results in a statistically significant correlation with the biological activity being studied. nih.gov

In the analysis of bioactive compounds, descriptors are often grouped into categories such as electronic, constitutional, and topological. researchgate.net For instance, a QSAR study on chalcone (B49325) derivatives identified molecular descriptors like hardness, the energy of the highest occupied molecular orbital (E(HOMO)), and molar refractivity (MR) as significant factors influencing their antimycobacterial activity. nih.gov The correlation of these descriptors with biological activity often improves when solvent effects are considered, highlighting their importance in biological systems. nih.gov

While specific, comprehensive QSAR models for E-7-Tetradecenol are not extensively detailed in the provided literature, the principles of SAR and descriptor-based analysis are directly applicable. The biological activity of pheromones like tetradecenols is governed by their precise interaction with olfactory receptors. Therefore, the molecular descriptors critical for this interaction would include those related to molecular shape, size, stereochemistry, and the distribution of electronic charge, all of which determine the molecule's ability to fit into a specific receptor binding site. academicdirect.org

Stereochemical Influence on Receptor Binding and Biological Response

The stereochemistry of a molecule—the three-dimensional arrangement of its atoms—is a critical determinant of its biological activity, particularly for compounds like pheromones that interact with highly specific receptors. diva-portal.org The relationship between a molecule's configuration and its bioactivity is often unique and precise. nih.gov

For insect pheromones, the geometry of double bonds (E/Z isomerism) plays a pivotal role in receptor binding and the subsequent behavioral response. The olfactory receptor neurons in insects are finely tuned to recognize specific isomers, which ensures species-specific communication.

Key findings on the stereochemical influence on tetradecenol and related compounds include:

Isomer-Specific Activity : For the leaf-miner moth Phyllonorycter platani, (Z10)-tetradecenyl acetate (B1210297) was identified as the active sex pheromone. The presence of its geometric isomer, (E10)-tetradecenyl acetate, was found to reduce the efficacy of pheromone traps, indicating an antagonistic or inhibitory effect at the receptor level. researchgate.net

Optimal Isomeric Ratios : In the Chilean fruit leaf roller, Proeulia auraria, the sex pheromone is a blend of four compounds, including (E)-11-tetradecenyl acetate (E11-14:OAc) and (Z)-11-tetradecenyl acetate (Z11-14:OAc). Field tests demonstrated that the most attractive blend required the main compound E11-14:OAc along with just 1% of the Z-isomer. unirioja.es Increasing the relative amount of the Z-isomer to 4% led to a significant reduction in male attraction, showcasing the high specificity of the receptor system. unirioja.es

Enantiomer-Specific Responses : Many chiral pheromones exhibit activity in only one enantiomeric form. nih.gov It is a common phenomenon where one enantiomer is highly bioactive, while its mirror image is inactive but does not interfere with the active form. nih.gov In some cases, one enantiomer can even be inhibitory. This underscores that the precise 3D shape of the molecule is essential for optimal interaction with the target receptor.

Systematic Investigation of Alkyl Chain Length and Functional Group Alterations

Structure-activity relationship (SAR) studies frequently involve the systematic modification of a lead compound's structure to understand how different parts of the molecule contribute to its biological activity. Two common modifications are altering the length of alkyl chains and changing the functional groups.

The length of an alkyl side chain can significantly impact binding affinity to a receptor. Research on classical cannabinoids, for example, has shown that the length of the C3 side chain directly correlates with binding affinity at CB1 and CB2 receptors, with an optimal length of 5 to 8 carbons. nih.gov Shorter or longer chains lead to a decrease in binding affinity. nih.gov This principle of an optimal hydrophobic chain length for receptor interaction is a general concept in medicinal chemistry and is applicable to other ligand-receptor systems.

In the context of tetradecenols and related pheromones, both chain length and functional groups are critical for activity:

Functional Group Importance : The sex pheromone of the beet webworm, Loxostege sticticalis, includes the major component E11-14:OAc, which elicits the strongest antennal response in males. nih.gov However, related compounds with a hydroxyl functional group, such as 14:OH, also elicit moderate responses, indicating that the alcohol functional group is also recognized by the insect's olfactory system. nih.gov The pheromone blend of the Chilean fruit leaf roller, Proeulia auraria, contains both acetate ((E)-11-tetradecenyl acetate) and alcohol ((E)-11-tetradecenol) derivatives, and field tests confirmed that both functional groups are necessary components for the most attractive blend. unirioja.es

Chain Length and Blend Composition : The codling moth sex pheromone includes not only the primary component, (E,E)–8,10–dodecadien–1–ol (codlemone), but also 1-dodecanol (B7769020) and 1-tetradecanol (B3432657). oup.com This demonstrates that alcohols with different chain lengths (C12 and C14) are part of the natural pheromone blend, suggesting that the olfactory system is tuned to a specific combination of chain lengths and functional groups.

These studies show that modifications to both the alkyl chain and the terminal functional group (e.g., alcohol vs. acetate) of tetradecenol analogs have a profound effect on their biological activity as pheromones.

In Silico Modeling and Predictive Analytics for Tetradecenol Activity

In silico modeling and predictive analytics have become indispensable tools in modern drug discovery and chemical biology, allowing researchers to predict the properties and activities of molecules computationally. wjpsonline.comchemrxiv.org These methods, which include molecular docking and QSAR, can screen virtual libraries of compounds and prioritize candidates for synthesis and testing, thereby saving time and resources. wjpsonline.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. innovareacademics.in This helps in understanding the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

A notable in silico study investigated the potential anti-atherosclerotic activity of various phytochemicals, including this compound, by docking them to the Liver X alpha receptor (LXRα). innovareacademics.inresearchgate.net The results of this predictive analysis are summarized below:

Table: In silico docking scores of selected phytochemicals against the Liver X alpha receptor (LXRα). The GOLD score is a measure of binding affinity, with higher scores indicating potentially better binding. Data sourced from a study on compounds from Corchorus trilocularis and Corchorus aestuans. researchgate.netijpsr.com

In this study, this compound was identified as a top-performing compound with a high GOLD fitness score of 26.99, suggesting it has a strong binding affinity for the LXRα receptor and may act as a lead compound for preventing atherosclerosis. innovareacademics.inresearchgate.netijpsr.com This demonstrates the power of in silico modeling to predict the biological activity of a compound like this compound in a context outside of its role as a pheromone.

The development of predictive QSAR models involves rigorous validation to ensure their robustness and predictive power. mdpi.com Statistical metrics such as the leave-one-out cross-validated R² (Q²), the conventional R², and various external validation metrics are used to assess a model's performance. mdpi.com These validated models can then be used to forecast the activity of novel compounds and provide insights into the structural requirements for enhanced therapeutic potential. creative-biostructure.commdpi.com

Compound Index

Emerging Research Frontiers and Methodological Advancements in Tetradecenol Studies

Multi-Omics Integration in Pheromone and Semiochemical Research (Genomics, Transcriptomics, Proteomics, Metabolomics)

The convergence of "omics" technologies is revolutionizing our understanding of the biological systems underlying (E)-7-Tetradecenol production and perception. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can now construct a holistic picture of the entire pheromone communication pathway, from gene to behavior. nih.govnih.gov

Genomics: Provides the complete DNA sequence of an organism, offering a blueprint of the genes potentially involved in pheromone biosynthesis, such as desaturases and reductases, as well as genes for olfactory receptors. wikipedia.org Comparative genomics across different species can reveal evolutionary relationships and identify conserved genetic modules associated with specific pheromone components. wikipedia.org

Transcriptomics: This field analyzes the complete set of RNA transcripts, revealing which genes are actively being expressed in specific tissues (like the pheromone gland) and at particular times (such as during sexual maturation). nih.govwikipedia.org This has been crucial in identifying the specific enzymes, like fatty acyl-CoA desaturases and reductases, involved in the biosynthetic pathways of tetradecenol-related compounds in various insect species. oup.comresearchgate.net

Proteomics: Focuses on the entire set of proteins expressed by an organism. wikipedia.org In pheromone research, this allows for the identification and quantification of the enzymes directly catalyzing the conversion of fatty acid precursors into (E)-7-Tetradecenol and other semiochemicals. omicscentre.com It also helps in identifying odorant-binding proteins and receptors in the antennae. omicscentre.com

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. wikipedia.org In the context of (E)-7-Tetradecenol, metabolomics can identify the precursors, intermediates, and final products of the pheromone biosynthetic pathway, providing a direct chemical snapshot of the processes occurring within the pheromone gland. wikipedia.orgomicscentre.com

The true power of this approach lies in the integration of these data sets. For instance, a transcriptomic study might identify a highly expressed desaturase gene in the pheromone gland. Proteomics can then confirm the presence and abundance of the corresponding enzyme, while metabolomics can verify its function by detecting the expected unsaturated fatty acid precursor to (E)-7-Tetradecenol. This multi-omics strategy provides a comprehensive and dynamic view of pheromone production, moving the field from correlational studies to a mechanistic understanding. frontiersin.org

High-Resolution Analytical Techniques for Metabolite Profiling and Identification

The accurate identification and quantification of (E)-7-Tetradecenol and its related metabolites are fundamental to all aspects of its study. Recent advancements in analytical chemistry have provided researchers with unprecedented sensitivity and resolution, enabling the detection of minute quantities of these compounds and the elucidation of complex biosynthetic pathways. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This remains a cornerstone technique for the analysis of volatile compounds like (E)-7-Tetradecenol. lcms.cz GC provides excellent separation of structurally similar compounds, while MS offers high-sensitivity detection and identification based on the unique mass spectrum of each molecule. lcms.czresearchgate.net GC-MS has been widely used to identify (E)-7-Tetradecenol in plant extracts and as a component of insect pheromone blends. sphinxsai.cominnovareacademics.ineijppr.com The coupling of GC with electroantennographic detection (GC-EAD) is a powerful bioassay that can pinpoint which compounds in a complex mixture are biologically active, as they elicit a response from an insect's antenna. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly powerful technique for determining the precise structure of organic compounds, including the stereochemistry of molecules like (E)-7-Tetradecenol. msu.edusavemyexams.com While GC-MS is excellent for identification and quantification, NMR provides detailed information about the connectivity of atoms and their spatial arrangement, which is crucial for confirming the exact isomeric form of the pheromone. sysrevpharm.orgresearchgate.net Benchtop NMR spectrometers are becoming more common, allowing for real-time monitoring of reactions, which can be applied to studies of pheromone biosynthesis and degradation. qd-latam.com

Advanced Chromatographic and Spectrometric Methods:

Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly enhanced separation power compared to conventional GC, which is particularly useful for analyzing complex mixtures of semiochemicals.

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (ToF) and Orbitrap mass spectrometers provide highly accurate mass measurements, enabling the confident identification of unknown compounds and the differentiation of molecules with the same nominal mass. sysrevpharm.orgresearchgate.net

These high-resolution techniques are essential for untargeted metabolomics, where the goal is to profile all the metabolites in a sample to discover novel compounds or biomarkers associated with specific physiological states or environmental conditions. nih.gov

Synthetic Biology and Metabolic Engineering for Sustainable Tetradecenol Production

The chemical synthesis of insect pheromones like (E)-7-Tetradecenol can be complex and costly. nih.gov Synthetic biology and metabolic engineering offer a promising alternative for the sustainable and cost-effective production of these valuable compounds. nih.govopenaccessjournals.com This field combines principles from biology, engineering, and computer science to design and construct new biological parts, devices, and systems. rsc.org

The primary strategy involves engineering microorganisms, such as the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, to produce insect pheromones. nih.govfrontiersin.orgchalmers.se These yeasts naturally produce fatty acids, which are the precursors to many lepidopteran pheromones, including tetradecenols. frontiersin.orgchalmers.se The process typically involves:

Introducing Pheromone Biosynthesis Genes: Key genes from insects, such as those encoding for specific fatty acid desaturases and fatty acid reductases (FARs), are introduced into the yeast. oup.comfrontiersin.orgchalmers.se The desaturase creates the double bond at the correct position in the fatty acid chain, and the FAR reduces the fatty acid to the corresponding alcohol, such as (Z)-9-tetradecenol or (E/Z)-11-tetradecenol. oup.comfrontiersin.org

Optimizing Metabolic Flux: To increase the yield of the desired pheromone, the yeast's metabolism is rewired. This can involve upregulating the production of precursor molecules like acetyl-CoA, blocking competing metabolic pathways that consume the fatty acid precursors, and optimizing the expression levels of the introduced insect genes. rsc.orgfrontiersin.orgchalmers.se

Engineering β-Oxidation: For pheromones that are shorter than the typical C16 and C18 fatty acids produced by yeast, the β-oxidation pathway can be engineered. oup.com By introducing specific peroxisomal oxidases (POXes), the longer fatty acid chains can be shortened by two-carbon units to achieve the desired C14 length for tetradecenol production. oup.com

These approaches have already shown success in producing various moth pheromone components in engineered yeast. oup.comfrontiersin.orgfrontiersin.org The development of yeast cell factories for compounds like (Z)-7-tetradecenol is an active area of research. researchgate.net This technology not only promises a more environmentally friendly method for producing pheromones for pest control but also serves as a powerful platform for studying the function of pheromone biosynthesis genes. nih.gov

Advanced Ecological Field Studies and Behavioral Phenotyping

Understanding how (E)-7-Tetradecenol functions in a natural context requires sophisticated field studies and precise characterization of insect behavior. Advanced technologies are enabling researchers to move beyond simple trapping experiments to more nuanced investigations of chemical communication.

High-throughput Behavioral Phenotyping: Automated systems are being developed to monitor and quantify insect behavior in response to pheromones with high precision. These systems can track movement, wing fanning, and orientation in wind tunnels, providing detailed quantitative data on attraction, arrestment, and mating behaviors. researchgate.net This allows for a more rigorous assessment of the behavioral roles of individual pheromone components and their blends.

Field Studies with Advanced Lures: Field trials remain the ultimate test of a pheromone's effectiveness. Research is ongoing to develop improved lures and trapping systems. This includes optimizing the release rates of pheromone components to mimic natural emission and testing the synergistic or antagonistic effects of adding other compounds, such as host-plant volatiles, to the pheromone blend. frontiersin.org For example, studies on Conistra vaccinii identified (Z)-7-tetradecenyl acetate (B1210297) as a sex attractant, but found that bisexual lures based on host-plant-related volatiles were even more effective for trapping both sexes, highlighting the complex interplay of different chemical cues in nature. mdpi.com

Ecological Context: Modern ecological studies aim to understand how environmental factors, such as host plant distribution, predation pressure, and climate, influence pheromone signaling. For instance, the chemical profile of a plant can influence the production and release of pheromones by the insects that feed on it. The integration of chemical analysis of the local environment with behavioral observations provides a more complete picture of the ecological relevance of (E)-7-Tetradecenol. europa.eu

Computational Neuroethology and Olfactory System Modeling

Computational neuroethology is an emerging field that seeks to understand how the brain processes sensory information to generate behavior, by building computational models of neural circuits. nih.gov In the context of (E)-7-Tetradecenol, this involves modeling the insect olfactory system to understand how the brain deciphers the pheromone signal.

Modeling Olfactory Receptor Neurons (ORNs): Research is focused on characterizing the response properties of the specific ORNs that detect (E)-7-Tetradecenol and other pheromone components. researchgate.net By identifying which receptors are activated by which molecules, researchers can begin to understand the initial steps of odor coding. For example, in Ostrinia moths, specific receptors have been identified that respond to different tetradecenyl acetate isomers, and the differential activation of these receptors is thought to be the basis for distinguishing between the pheromones of different species and strains. researchgate.netmdpi.com

Modeling the Antennal Lobe: The antennal lobe is the first processing center for olfactory information in the insect brain. Axons from ORNs that express the same receptor type converge on discrete structures called glomeruli. Computational models of the antennal lobe network are being developed to understand how the patterns of glomerular activation are processed and transformed. These models can help to explain how the brain can distinguish between very similar pheromone blends and how it can detect a faint pheromone signal against a noisy background of other odors.

Integrating Behavior and Neural Models: The ultimate goal is to create models that can predict an insect's behavior based on the neural response to a given pheromone stimulus. sorbonne-universite.fr By combining detailed behavioral phenotyping with in vivo neural recordings (e.g., calcium imaging of brain activity) and computational modeling, researchers are beginning to bridge the gap between neural activity and behavior. nih.govsorbonne-universite.fr This neuroethological approach is not only fundamental to understanding the evolution of insect communication but also has practical applications in designing novel strategies for pest control that manipulate insect behavior by targeting specific neural pathways. frontiersin.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing E-7-Tetradecenol in laboratory settings, and how can purity be optimized?

  • Methodology : this compound can be synthesized via stereoselective Wittig reactions or catalytic hydrogenation of alkynes. Key steps include:

  • Use of triphenylphosphine and aldehydes for olefination.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the trans (E) isomer .
  • Purity validation through GC-MS (retention time comparison) and NMR (integration of olefinic proton signals at δ 5.3–5.4 ppm) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Approach :

  • GC-MS : Identifies molecular ion peaks (m/z 212 for C₁₄H₂₈O) and fragmentation patterns.
  • ¹H/¹³C NMR : Confirms double-bond geometry (E-configuration via coupling constants J = 15–17 Hz) and hydroxyl group presence (δ 1.2–1.5 ppm for -OH proton) .
  • IR Spectroscopy : Validates hydroxyl stretch (~3350 cm⁻¹) and C-O bond (~1050 cm⁻¹) .

Q. How can this compound be isolated from natural sources like Corchorus aestuans?

  • Protocol :

  • Extract plant material with ethanol or methanol via Soxhlet apparatus.
  • Fractionate using liquid-liquid partitioning (hexane/water).
  • Isolate via preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Confirm identity using comparative spectral databases (e.g., PubChem, NIST) .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s pharmacological mechanisms, such as its anti-atherosclerotic activity?

  • Design Framework :

  • In vitro : Use human aortic endothelial cells (HAECs) to assess lipid accumulation (Oil Red O staining) and inflammatory markers (ELISA for IL-6, TNF-α) under oxidized LDL exposure .
  • In vivo : Employ ApoE⁻/⁻ mice models fed a high-fat diet. Measure plaque formation (histopathology) and serum lipid profiles .
  • Controls : Include positive controls (e.g., statins) and vehicle-only groups. Statistical analysis via ANOVA with post-hoc tests (p < 0.05) .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Analytical Strategy :

  • Pharmacokinetic Studies : Measure bioavailability (oral vs. intravenous administration) and tissue distribution (LC-MS/MS).
  • Metabolite Profiling : Identify active/inactive metabolites using high-resolution mass spectrometry (HRMS).
  • Dose-Response Analysis : Test sub-therapeutic vs. therapeutic doses in animal models to clarify efficacy thresholds .

Q. What computational approaches are effective for predicting this compound’s ADMET properties and target interactions?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or GOLD Suite to model binding affinity with targets like HMG-CoA reductase (PDB ID: 1HWK).
  • ADMET Prediction : Utilize SwissADME or ADMETlab to estimate permeability (LogP), hepatic metabolism (CYP450 isoforms), and toxicity (AMES test) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess protein-ligand stability .

Q. How should researchers address variability in this compound’s bioactivity across different experimental systems?

  • Troubleshooting :

  • Standardize Assay Conditions : Control pH, temperature, and serum content in cell cultures.
  • Replicate Experiments : Perform triplicate trials with blinded analysis to reduce bias.
  • Cross-Validate Models : Compare results across cell lines (e.g., HAECs vs. THP-1 macrophages) and animal strains .

Data Presentation and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Recommendations :

  • Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀ values.
  • Error Analysis : Report standard deviation (SD) or confidence intervals (CI) for ≥3 replicates.
  • Outlier Tests : Apply Grubbs’ test to exclude anomalous data points .

Q. How can contradictory data on this compound’s cytotoxicity be objectively interpreted?

  • Guidelines :

  • Meta-Analysis : Pool data from multiple studies using random-effects models (RevMan software).
  • Subgroup Analysis : Stratify by cell type, exposure duration, and solvent (e.g., DMSO vs. ethanol).
  • Publication Bias Assessment : Funnel plots to detect underreported negative results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.